3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate
Overview
Description
3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring
Mechanism of Action
Target of Action
It is known that the dibenzo[b,d]pyran-6-one structure is widely present in natural products with pharmacological relevance .
Mode of Action
The compound is synthesized via a Rh(III)-catalyzed cascade C–H activation annulation . This involves a Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step
Biochemical Pathways
The compound is part of a multicomponent domino reaction that includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation
Result of Action
Compounds with a similar structure, such as gut microbiota metabolites urolithins, show anti-inflammatory, antiglycative, and neuroprotective effects . Additionally, extracts of an endophytic fungus Cephalosporium acremonium IFB-E007, which contain similar structural motifs, have pronounced anticancer activities .
Action Environment
The solvent is vital to the reactions involving this compound . For instance, the Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones was realized using the same substrates without acetone . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate
- 3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl 4-methylbenzoate
- 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
Uniqueness
3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its fused ring system and functional groups make it a versatile compound for various applications .
Properties
IUPAC Name |
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9-7-13(19-10(2)17)15-11-5-3-4-6-12(11)16(18)20-14(15)8-9/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFZFTWPTKJMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157595 | |
Record name | 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001157595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-04-4 | |
Record name | 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19815-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Acetyloxy)-7,8,9,10-tetrahydro-3-methyl-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001157595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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